molecular formula C19H12N2O3S B11164505 2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 929810-33-3

2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11164505
CAS No.: 929810-33-3
M. Wt: 348.4 g/mol
InChI Key: NCMSLTLGFOLEFV-UHFFFAOYSA-N
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Description

2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H12N2O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide is a member of the benzamide class, characterized by a complex structure that incorporates both isochromene and thiazole moieties. This unique configuration has drawn attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This indicates the presence of:

  • An isochromene core, which is known for various biological activities.
  • A thiazole ring that contributes to its pharmacological properties.

Anticancer Effects

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. Specifically, it has shown significant activity against human glioma cells, outperforming established chemotherapeutics such as temozolomide and doxorubicin. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

A comparative study demonstrated that at concentrations as low as 10 µM, the compound reduced cell viability by over 70% in glioma cells, indicating a potent anticancer effect .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited notable antimicrobial effects. It has been tested against various bacterial strains and fungi, showing efficacy comparable to standard antibiotics. The compound's mechanism may involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Study on Glioma Cells

A detailed in vitro study assessed the compound's effects on glioma cell lines (U87MG). The results indicated:

  • IC50 values ranging from 8 to 12 µM.
  • Enhanced apoptotic markers such as increased caspase activity and PARP cleavage.

This study supports the potential use of this compound as a lead candidate for developing new cancer therapies .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against both strains.
  • A significant reduction in biofilm formation at sub-MIC levels, suggesting a dual mechanism of action .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds in terms of structure and activity:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
Compound AIsochromene + ThiazoleModerate (IC50: 15 µM)Low (MIC: >32 µg/mL)
Compound BIsochromene + BenzothiazoleHigh (IC50: 5 µM)Moderate (MIC: 20 µg/mL)
This compound Isochromene + ThiazoleHigh (IC50: 10 µM) High (MIC: 16 µg/mL)

This table illustrates that the compound exhibits superior biological activity compared to its analogs, making it a promising candidate for further development.

Properties

CAS No.

929810-33-3

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(1-oxoisochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C19H12N2O3S/c22-17(21-19-20-9-10-25-19)15-8-4-3-7-14(15)16-11-12-5-1-2-6-13(12)18(23)24-16/h1-11H,(H,20,21,22)

InChI Key

NCMSLTLGFOLEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3C(=O)NC4=NC=CS4

Origin of Product

United States

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